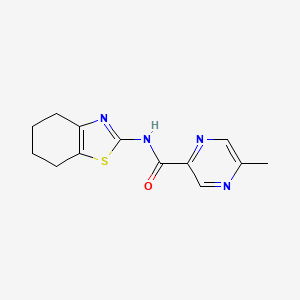

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C13H14N4OS. The compound is part of a class of molecules that includes 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .

Molecular Structure Analysis

The molecular structure of this compound can be determined by its InChI code: InChI=1S/C13H14N4OS/c1-8-6-15-10(7-14-8)12(18)17-13-16-9-4-2-3-5-11(9)19-13/h6-7H,2-5H2,1H3,(H,16,17,18). This indicates the presence of a pyrazine ring, a benzothiazole ring, and a carboxamide group in the molecule.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized in multiple studies, highlighting their versatile chemical properties and potential for further modification. For instance, the synthesis of benzothiazole and pyrazole derivatives has shown a range of pharmacological activities due to their structural features. These compounds are synthesized through various chemical reactions, involving key steps such as condensation, oxidation, and reaction with nucleophiles, which lead to the formation of compounds with potential biological activities (S. D. Carter & G.W.H. Chesseman, 1977; A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020; L. P. Raparla et al., 2013) (Carter & Chesseman, 1977) (Hebishy et al., 2020) (Raparla et al., 2013).

Biological Activities

Several studies have demonstrated the biological activities of these compounds, including antimicrobial, antifungal, and anticancer properties. The structure-activity relationship (SAR) of these compounds has been explored to enhance their biological efficacy against various pathogens and cancer cell lines. For example, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was evaluated for its antibacterial, antifungal, and anticancer activities, showing promising results against certain strains of bacteria and fungi, as well as breast cancer cells (Gopal Senthilkumar, C. Umarani, & D. Satheesh, 2021) (Senthilkumar, Umarani, & Satheesh, 2021).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of derivatives that act as antithrombotic drugs .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of factor xa inhibitors , which prevent blood clot formation by inhibiting the activity of Factor Xa, an enzyme involved in the coagulation cascade.

properties

IUPAC Name |

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-8-6-15-10(7-14-8)12(18)17-13-16-9-4-2-3-5-11(9)19-13/h6-7H,2-5H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEGNAOTYQDTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2752889.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2752895.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752896.png)

![6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2752898.png)

![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752903.png)

![N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2752906.png)

![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)

![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)

![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)